L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline
Description
Properties
CAS No. |
909016-97-3 |
|---|---|
Molecular Formula |
C34H52N8O12 |
Molecular Weight |
764.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C34H52N8O12/c1-16(2)12-22(29(48)37-17(3)33(52)42-11-5-6-25(42)34(53)54)38-30(49)23(14-26(36)46)39-31(50)24(15-43)40-32(51)27(18(4)44)41-28(47)21(35)13-19-7-9-20(45)10-8-19/h7-10,16-18,21-25,27,43-45H,5-6,11-15,35H2,1-4H3,(H2,36,46)(H,37,48)(H,38,49)(H,39,50)(H,40,51)(H,41,47)(H,53,54)/t17-,18+,21-,22-,23-,24-,25-,27-/m0/s1 |
InChI Key |
RHHPMOQJEPPNIQ-MSSNVOTJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used method for synthesizing peptides, including L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline. This technique typically involves the following steps:
Resin Preparation : The synthesis begins with a resin that has a functional group capable of forming a covalent bond with the first amino acid. For this compound, an α-amino protected resin is commonly used.
Amino Acid Coupling : Each amino acid is sequentially added to the growing peptide chain. The coupling reaction typically employs activated forms of amino acids, such as N-hydroxysuccinimide (NHS) esters or dicyclohexylcarbodiimide (DCC) to facilitate bond formation.
Deprotection Steps : After each coupling, the protecting groups on the amino acids must be removed to allow for further reactions. Common deprotection agents include trifluoroacetic acid (TFA).
Cleavage from Resin : Once the entire peptide sequence is assembled, the peptide is cleaved from the resin using reagents such as hydrogen fluoride or TFA mixed with scavengers like anisole to protect sensitive side chains during cleavage.
Automated Peptide Synthesizers
Modern advancements have led to the development of automated peptide synthesizers which streamline the SPPS process:
Automation Benefits : These machines can perform repetitive tasks such as washing, coupling, and deprotection with high precision and reduced human error.
Efficiency : Automated systems significantly reduce synthesis time and improve reproducibility, making them suitable for large-scale peptide production.
Alternative Synthesis Techniques
Other notable methods include:
Native Chemical Ligation (NCL) : This technique allows for the joining of two unprotected peptides through a native amide bond formation. It is particularly useful for synthesizing larger peptides or proteins by ligating smaller peptide fragments together.
Stereoselective Synthesis : Techniques focusing on stereochemistry can enhance yields and selectivity in producing specific isomers of peptides like this compound.
Research Findings
Recent studies have highlighted various aspects of peptide synthesis:
Yield Optimization : Research indicates that optimizing coupling conditions (e.g., temperature, concentration) can significantly increase yields in solid-phase synthesis.
Side Reaction Minimization : Investigations into side reactions during synthesis have led to improved protocols that reduce racemization and enhance purity.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Dityrosine, oxidized serine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, thereby modulating signaling pathways or enzymatic activities. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Sequence and Structural Analysis
Target Peptide vs. Compound :
The peptide (C₅₉H₉₃N₁₉O₁₈S₂) is longer and contains cysteine (C) and tryptophan (W) , enabling disulfide bond formation and fluorescence, respectively. The target lacks these residues, suggesting differences in stability and detection methods .- Target Peptide vs. The target’s tyrosine (Y) and asparagine (N) may instead favor receptor binding .
Target Peptide vs. Compound :
The F-Y-S-P-W-T-N peptide (C₄₃H₅₄N₁₀O₁₂) contains tryptophan (W) and phenylalanine (F) , enhancing hydrophobicity and UV absorption. The target’s leucine (L) and alanine (A) may reduce hydrophobicity, favoring aqueous environments .- Target Peptide vs. Compound: The peptide (C₇₀H₁₀₆N₁₈O₂₂S) includes glutamine (Q) and isoleucine (I), broadening polar and nonpolar interactions. The target’s simpler structure may improve synthetic accessibility .
Physicochemical Properties
- Polar Surface Area (PSA) : Peptides with charged residues (e.g., R, K in ) exhibit higher PSA, enhancing solubility. The target’s moderate PSA (from S, T, N) balances solubility and membrane permeability.
- pKa and Charge : ’s compound (with R, K) is cationic at physiological pH, while the target’s neutral/basic residues (Y, T) may confer pH-dependent activity.
Functional Implications
- Target Peptide : Likely involved in signaling due to Y and P. Proline’s rigidity may stabilize β-turn structures.
- Compound : Cysteine enables dimerization via disulfide bonds, common in hormone analogs (e.g., somatostatin) .
- Compound : Tryptophan’s fluorescence allows tracking in biochemical assays, unlike the target .
Biological Activity
L-Tyrosyl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-proline is a peptide composed of seven amino acids, each contributing to its biological activity. This peptide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the precise assembly of amino acids into a functional peptide chain. The biological activity of this compound is explored in various contexts, including its role in cellular signaling, potential therapeutic applications, and its biochemical interactions.
Chemical Structure and Properties
The compound consists of the following amino acids:
| Amino Acid | Abbreviation |
|---|---|
| Tyrosine | Tyr |
| Threonine | Thr |
| Serine | Ser |
| Asparagine | Asn |
| Leucine | Leu |
| Alanine | Ala |
| Proline | Pro |
This specific sequence imparts unique structural and functional properties to the peptide, influencing its interactions with biological targets.
The biological activity of this compound is largely dependent on its ability to bind to specific receptors or proteins within cells. Peptides like this one can modulate various signaling pathways, affecting processes such as:
- Cellular signaling : Interactions with cell surface receptors can initiate intracellular signaling cascades.
- Enzymatic functions : Peptides may act as substrates or inhibitors for specific enzymes.
- Structural roles : They can contribute to the structural integrity of proteins or cellular components.
1. Cellular Signaling and Protein Interaction
Research has shown that peptides similar to this compound play significant roles in cellular communication. For instance, studies indicate that peptides can influence the activation of G-protein coupled receptors (GPCRs), which are crucial for a variety of physiological responses.
2. Therapeutic Applications
The potential therapeutic applications of this peptide include:
- Drug Development : Peptides are being investigated as candidates for drug design due to their specificity and lower toxicity compared to traditional small molecule drugs.
- Cancer Research : Some studies suggest that certain peptides can inhibit tumor growth by interfering with cancer cell signaling pathways .
Study on Peptide Utilization
A notable study investigated the utilization of L-alany-Tyrosine as a source of tyrosine during intravenous nutrition in rats. The findings demonstrated that tyrosine from this peptide was effectively incorporated into tissue proteins, indicating its potential for nutritional applications in clinical settings .
Peptide YY (PYY) Comparison
Comparative studies with related peptides like Peptide YY (PYY) have shown similar mechanisms involving appetite regulation and gastrointestinal functions. PYY acts as a satiety signal, influencing food intake and energy balance, which may provide insights into the regulatory roles of this compound in metabolic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
